molecular formula C16H22N4O B12600836 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 650606-16-9

5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B12600836
CAS No.: 650606-16-9
M. Wt: 286.37 g/mol
InChI Key: VDPIFYWUFLUUKO-UHFFFAOYSA-N
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Description

5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a pentoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pentoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-pentoxybenzyl chloride intermediate. This is achieved by reacting 4-pentoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Coupling with Pyrimidine: The intermediate is then coupled with 2,4-diaminopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine-2,4-diamine: Similar structure but with a methyl group instead of the pentoxyphenyl group.

    2,4-Diamino-5-methylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the pentoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

650606-16-9

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H22N4O/c1-2-3-4-9-21-14-7-5-12(6-8-14)10-13-11-19-16(18)20-15(13)17/h5-8,11H,2-4,9-10H2,1H3,(H4,17,18,19,20)

InChI Key

VDPIFYWUFLUUKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N

Origin of Product

United States

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